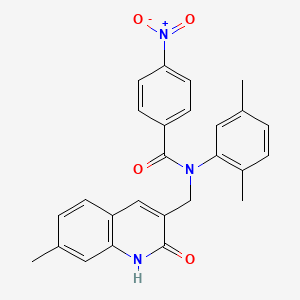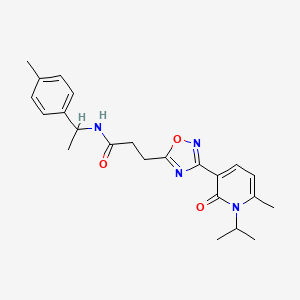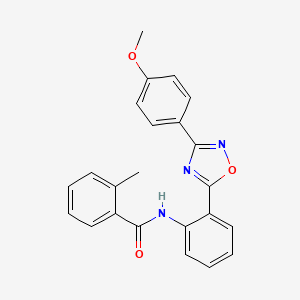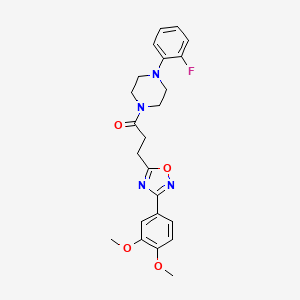
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .作用机制
The mechanism of action of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but studies have suggested that it acts as an inhibitor of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and trigger apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, antioxidant, and metal ion detection properties. In cancer cells, this compound induces apoptosis through the inhibition of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Finally, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity.
实验室实验的优点和局限性
One of the main advantages of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its high yield and purity, which makes it an ideal compound for laboratory experiments. Additionally, this compound has been extensively studied, and its properties are well-characterized, which makes it a reliable compound for research purposes. However, one limitation of this compound is its potential toxicity, which may require caution when handling and using this compound in laboratory experiments.
未来方向
There are several future directions for the research on 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential area of research is the development of this compound derivatives with improved anticancer properties. Additionally, this compound can be further studied for its potential applications in material science, such as the development of fluorescent sensors for the detection of metal ions. Finally, the mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects.
合成方法
The synthesis method of 3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the condensation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide with 2-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this synthesis method is relatively high, and the purity of the product can be easily controlled.
科学研究应用
3-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a fluorescent probe for the detection of metal ions, with high selectivity and sensitivity. In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper ions in water samples.
属性
IUPAC Name |
3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)18-20-16(21-23-18)14-10-13-4-2-3-5-15(13)19-17(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIOMGJPALFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
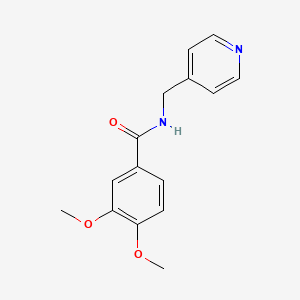
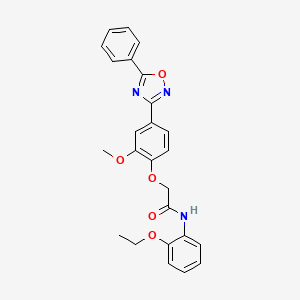


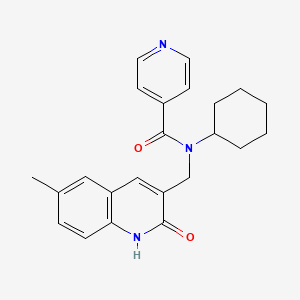
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7707510.png)
![N-(3-fluorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7707521.png)

